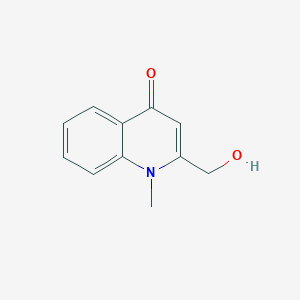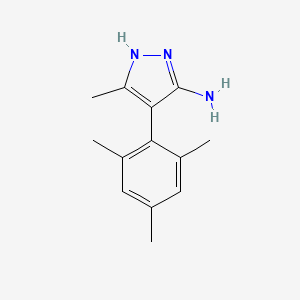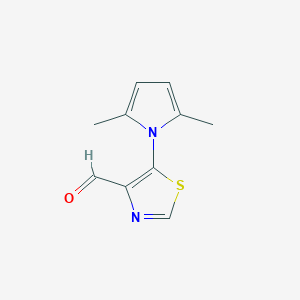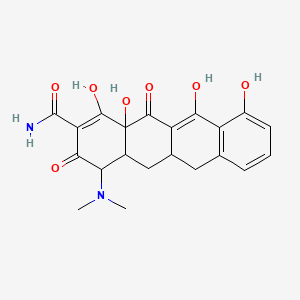
Sancycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sancycline involves the hydrogenation of a compound known as Ledermycin. The process typically uses a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid. The catalyst often used is palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-pressure hydrogenation and efficient recovery of solvents and catalysts to minimize environmental impact and reduce costs. The final product is obtained through crystallization and purification steps to achieve high purity suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sancycline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, leading to the development of new analogs with improved efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are studied for their potential to overcome bacterial resistance and improve therapeutic outcomes .
Scientific Research Applications
Sancycline has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other tetracycline derivatives.
Biology: It is used in research to study bacterial protein synthesis and resistance mechanisms.
Medicine: this compound and its derivatives are explored for their potential to treat bacterial infections, including those resistant to other antibiotics.
Industry: This compound is used in the development of new antibiotics and as a model compound for studying the structure-activity relationships of tetracyclines .
Mechanism of Action
Sancycline exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal A site, thereby inhibiting protein synthesis. The inhibition of protein synthesis ultimately leads to bacterial cell death or stasis. The molecular targets of this compound include various components of the bacterial ribosome, and its action disrupts multiple cellular processes essential for bacterial survival .
Comparison with Similar Compounds
Sancycline is compared with other tetracycline antibiotics such as tetracycline, doxycycline, and minocycline. While all these compounds share a common mechanism of action, this compound is unique due to its structural modifications, which confer distinct properties:
Tetracycline: The parent compound with broad-spectrum activity but limited by resistance.
Doxycycline: A more potent derivative with improved pharmacokinetics.
Minocycline: Known for its enhanced activity against resistant strains.
This compound: Distinguished by its dimethylamino group, which may contribute to its unique activity profile
Similar Compounds
- Tetracycline
- Doxycycline
- Minocycline
- Tigecycline
- Omadacycline
- Eravacycline
- Sarecycline
Properties
Molecular Formula |
C21H22N2O7 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29) |
InChI Key |
MTCQOMXDZUULRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B8759684.png)
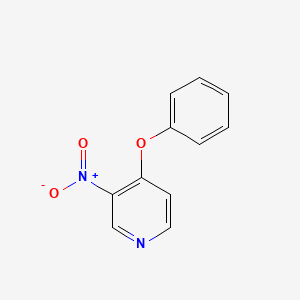
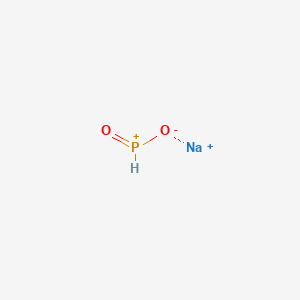
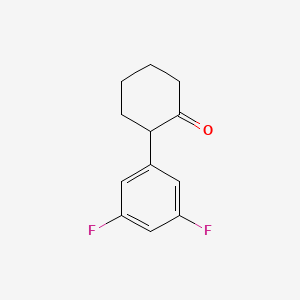
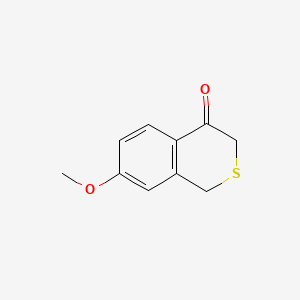
![(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)acetic acid](/img/structure/B8759720.png)
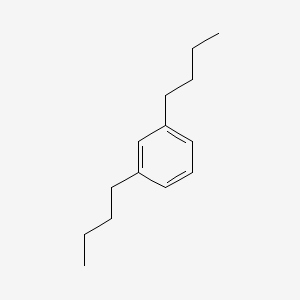
![2-(5-Bromopyridin-2-yl)benzo[d]thiazole](/img/structure/B8759730.png)
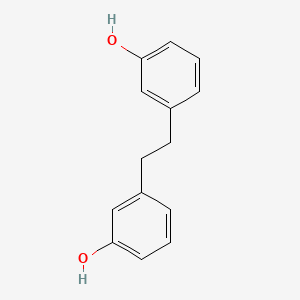
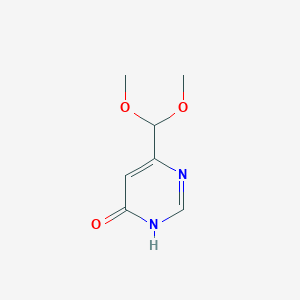
![RuCl(p-cymene)[(R,R)-Ts-DPEN]](/img/structure/B8759761.png)
